molecular formula C15H22N2O3S B5224547 Ethyl 2-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}acetate

Ethyl 2-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}acetate

Cat. No.: B5224547
M. Wt: 310.4 g/mol
InChI Key: URXJMGQVWIQFBA-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate is an organic compound that belongs to the class of azepane derivatives. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an azepane ring, which is a seven-membered nitrogen-containing ring. The presence of these heterocyclic structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, often involving the use of amines and carbonyl compounds under acidic or basic conditions.

    Coupling of the Rings: The thiophene and azepane rings are then coupled through a carbonylation reaction, where the carbonyl group of the azepane ring reacts with the thiophene ring to form the desired compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Ethyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Used in the synthesis of polymers and materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as nitric oxide synthases, leading to inhibition of their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of reactive oxygen species, thereby exerting anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Ethyl 2-{[2-(thiophen-2-yl)azepane-1-carbonyl]amino}acetate can be compared with other thiophene and azepane derivatives:

    Thiophene Derivatives: Compounds such as Ethyl 2-thiopheneacetate and 2-Thiopheneacetic acid, ethyl ester share the thiophene ring but differ in their functional groups and overall structure.

    Azepane Derivatives: Compounds such as 2-Azepanone and 1-Azepanamine share the azepane ring but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of the thiophene and azepane rings, which imparts distinct chemical and biological properties not found in simpler derivatives.

List of Similar Compounds

  • Ethyl 2-thiopheneacetate
  • 2-Thiopheneacetic acid, ethyl ester
  • 2-Azepanone
  • 1-Azepanamine

Properties

IUPAC Name

ethyl 2-[(2-thiophen-2-ylazepane-1-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-20-14(18)11-16-15(19)17-9-5-3-4-7-12(17)13-8-6-10-21-13/h6,8,10,12H,2-5,7,9,11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXJMGQVWIQFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCCCCC1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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